molecular formula C21H18ClNO4S2 B4059460 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4059460
M. Wt: 448.0 g/mol
InChI Key: LCPKKKLPZYJXGV-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H18ClNO4S2 and its molecular weight is 448.0 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is 447.0365781 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

The derivatives of 5-substituted-2,4-thiazolidinedione, like the one , have shown a broad spectrum of biological activities. New derivatives have been synthesized and their structures confirmed using various analytical techniques, including single-crystal X-ray diffraction data (Popov-Pergal et al., 2010).

Antimicrobial and Anticancer Properties

Thiazolidinone derivatives demonstrate significant antimicrobial and anticancer properties. Specific derivatives have been prepared and tested for these activities, showcasing their potential in pharmaceutical applications (Sherif et al., 2013).

Inhibitory Activity Against Leukemia Cell Lines

A series of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, related to the compound , have been designed and synthesized. These compounds have been studied against various leukemia cell lines, showing significant inhibitory activity and presenting a promising group of compounds with anticancer properties (Subtelna et al., 2020).

Antimicrobial Activity of Derivatives

Rhodanine-based derivatives, closely related to the compound , have been synthesized and evaluated as potential antimicrobial agents against various bacteria, mycobacteria, and fungi. These derivatives have shown significant activity, particularly against mycobacteria and Gram-positive bacteria (Krátký et al., 2017).

Conductivity and Thermal Properties

5-Benzylidenerhodanine derivatives, including compounds similar to the one , have been synthesized and their conductivity and thermal properties investigated. These studies provide insights into the potential use of these compounds in material science applications (Kaya et al., 2020).

Synthesis and Characterization of New Derivatives

New series of derivatives, including S-alkylated and Mannich bases carrying a 2-thioxoimidazolidin-4-one moiety, have been synthesized and characterized. These studies contribute to understanding the chemical properties and potential applications of such compounds (Khalifa et al., 2015).

properties

IUPAC Name

(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4S2/c1-4-5-13-8-12(9-17(27-3)19(13)24)10-18-20(25)23(21(28)29-18)14-6-7-16(26-2)15(22)11-14/h4,6-11,24H,1,5H2,2-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPKKKLPZYJXGV-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)O)CC=C)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)O)CC=C)/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-3-(3-chloro-4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.